molecular formula C14H19N3O B12629580 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide CAS No. 918872-02-3

2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide

Cat. No.: B12629580
CAS No.: 918872-02-3
M. Wt: 245.32 g/mol
InChI Key: NRUPVSGBQHKOBB-UHFFFAOYSA-N
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Description

2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. It features a diamino alkyne backbone conjugated with a phenethyl group, a structure that suggests potential as a molecular scaffold or building block for the synthesis of more complex compounds, such as focused libraries for biological screening. The primary amine and alkyne functional groups make it a versatile intermediate for click chemistry reactions, amide bond formation, and other conjugation strategies. This compound may be investigated for its potential to interact with various enzymatic targets or biological pathways, and its structural motifs are commonly found in molecules active in neurological and cellular process research. As with many specialized reagents, its specific mechanism of action and full spectrum of research applications are subjects of ongoing investigation. Researchers can utilize this compound in areas including but not limited to probe development, chemical biology, and as a precursor for pharmaceutical research. This product is provided with a Certificate of Analysis to ensure batch-to-batch consistency and quality. It is strictly for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

918872-02-3

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

2,6-diamino-N-(2-phenylethyl)hex-4-ynamide

InChI

InChI=1S/C14H19N3O/c15-10-5-4-8-13(16)14(18)17-11-9-12-6-2-1-3-7-12/h1-3,6-7,13H,8-11,15-16H2,(H,17,18)

InChI Key

NRUPVSGBQHKOBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(CC#CCN)N

Origin of Product

United States

Synthetic Methodologies for 2,6 Diamino N 2 Phenylethyl Hex 4 Ynamide and Analogues

Strategic Approaches to Ynamide Synthesis

Ynamides are versatile functional groups that have seen increasing use in a variety of chemical transformations. rsc.orgresearchgate.net Their synthesis has been the subject of significant research, leading to the development of several robust methods. The electron-donating nature of the nitrogen atom polarizes the carbon-carbon triple bond, which can result in remarkable levels of reactivity and selectivity. orgsyn.org

A significant advancement in ynamide synthesis is the development of modular protocols that allow for the combination of a wide range of amides and electrophiles. rsc.orgnih.gov One such flexible approach utilizes the inexpensive and readily available trichloroethene as a two-carbon synthon. rsc.orgnih.gov This method is advantageous as it overcomes many of the limitations of other synthetic routes, proving effective for acyclic carbamates, hindered amides, and aryl amides which are often challenging substrates in other ynamide syntheses. rsc.orgrsc.org The protocol has been shown to be successful with a diverse array of ynamides, demonstrating broad substituent diversity. rsc.org This modularity is crucial for creating libraries of ynamide derivatives for various applications. rsc.orgresearchgate.net

The general strategy involves the reaction of an amide with dichloroacetylene (B1204652), generated in situ from trichloroethene, to form a dichloroenamide intermediate. rsc.org This intermediate is then converted to the final ynamide. rsc.org This approach avoids the need for pre-formed alkyne or alkene coupling partners. rsc.org

Table 1: Comparison of Ynamide Synthesis Precursors

Precursor Type Description Advantages
Trichloroethene Inexpensive two-carbon synthon. Cost-effective, readily available, allows for a modular approach. rsc.orgrsc.orgnih.gov
1,1-Dibromo-1-alkenes Practical alkynylating agents for copper-catalyzed couplings. Effective for a range of nitrogen nucleophiles, including N-heterocycles. orgsyn.org
Terminal Alkynes Used in copper-catalyzed cross-dehydrogenative coupling. Direct functionalization of terminal alkynes. researchgate.net

Transition metal catalysis, particularly with copper, has been instrumental in the synthesis of ynamides. orgsyn.org Copper-catalyzed N-alkynylation of amides represents a key method for forming the crucial N-C≡C bond. orgsyn.org These reactions often involve the coupling of a nitrogen nucleophile (the amide) with an alkynylating agent. orgsyn.org Various copper-based catalytic systems have been developed that are effective for a wide range of amide substrates. rsc.orgnih.gov

Mechanistic studies on the related copper-catalyzed N-arylation of amides suggest that the reaction proceeds via a Cu(I)-mediated process where the formation of a copper-amidate complex is a key step. nih.govacs.org This complex then reacts with the coupling partner. nih.govacs.org While much of the literature focuses on N-arylation or N-alkenylation, the principles can be extended to N-alkynylation. nih.govacs.org The efficiency of these catalytic systems can be highly dependent on the choice of ligands and reaction conditions. nih.govacs.org For instance, the use of diamine ligands can significantly influence the concentration and reactivity of the active catalytic species. nih.govacs.org

More recent developments have also explored other transition metals like nickel and palladium for related cross-coupling reactions involving amides, sometimes leading to decarbonylative alkynylation. chemistryviews.orgacs.org There is also a growing interest in developing transition-metal-free systems to enhance the sustainability of ynamide synthesis. researchgate.netnih.gov

Halogenated alkenes are pivotal precursors in several ynamide synthesis strategies. As mentioned, trichloroethene can be used to generate dichloroacetylene in situ, which then reacts with amides. rsc.org Another important class of halogenated alkene precursors are 1,1-dihalo-1-alkenes, such as 1,1-dibromo-1-alkenes. orgsyn.org These compounds serve as effective alkynylating agents in copper-catalyzed coupling reactions with a variety of nitrogen nucleophiles. orgsyn.org

The reaction using 1,1-dibromo-1-alkenes typically involves a copper(I) iodide catalyst in the presence of a ligand like N,N'-dimethylethylenediamine (DMEDA) and a base such as cesium carbonate. orgsyn.org This method provides a divergent and straightforward route to a diverse range of ynamides. orgsyn.org The ability to use these readily accessible halogenated precursors has significantly contributed to the widespread availability and use of ynamides in organic synthesis. orgsyn.org

Elaboration of the 2,6-Diaminohexanamide (B15096178) Backbone

The synthesis of the 2,6-diaminohexanamide portion of the target molecule requires precise control of stereochemistry to obtain the desired enantiomerically pure product.

The construction of enantioenriched vicinal (1,2-) and 1,3-diamine scaffolds is a cornerstone of modern organic and medicinal chemistry. rsc.org Several catalytic asymmetric methods have been developed to access these important structural motifs. For instance, rhodium-catalyzed three-component reactions of diazo compounds with imines have been shown to produce vicinal diamine derivatives with high yields and excellent diastereoselectivities. rsc.org

Another powerful strategy is the catalytic asymmetric hydroamidation of alkenyl amides, which can provide access to enantioenriched vicinal diamines and β-amino amides. rsc.org Nickel-catalyzed systems have been particularly effective in this transformation, tolerating a broad range of functional groups and delivering products with high enantioselectivities. rsc.org Furthermore, highly diastereoselective one-pot syntheses of 1,3-diamino-2-alcohol units have been developed using 2-oxyenamides as versatile building blocks. nih.gov The design and synthesis of specific 1,3-diamine-derived organocatalysts have also been shown to be effective in promoting highly regio- and enantioselective Mannich reactions to form complex diamine structures. acs.orgnih.gov

Chiral lithium amides (CLAs) are powerful reagents for asymmetric synthesis, acting as chiral variants of the commonly used base, lithium diisopropylamide (LDA). iupac.org These bases have been successfully employed in several types of asymmetric reactions, including the enantioselective deprotonation of prochiral ketones and the rearrangement of epoxides. psu.edu The structural arrangement of these chiral lithium amides, both alone and in mixed complexes, is crucial for understanding and improving their design and the reaction conditions for achieving high enantioselectivity. nih.gov

In the context of synthesizing molecules like 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide, chiral lithium amides can be used to introduce stereocenters with high fidelity. psu.edu For example, they can be used for the asymmetric deprotonation of a ketone precursor to the diamine scaffold, followed by electrophilic trapping. psu.edu The enantiomeric excess of the products can often be dramatically improved by the addition of salts like lithium chloride. iupac.org The external chiral ligand-controlled asymmetric conjugate addition of lithium amides to α,β-unsaturated esters is another valuable method for producing β-amino esters, which are precursors to diamines, in high yields and enantioselectivities. nih.gov The choice of the chiral amine from which the lithium amide is derived is critical, with C2-symmetric diamines often providing very good levels of asymmetric induction. iupac.org

Table 2: Compound Names Mentioned in the Article

Compound Name
2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide
Trichloroethene
Dichloroacetylene
1,1-Dibromo-1-alkenes
Copper(I) iodide
N,N'-dimethylethylenediamine (DMEDA)
Cesium carbonate
Lithium diisopropylamide (LDA)

Construction of the N-(2-Phenylethyl) Amide Moiety

The formation of the secondary amide bond between the carboxylic acid precursor and 2-phenylethylamine is a critical step in the synthesis. While direct amidation is possible, the reaction often requires harsh conditions and can be inefficient. Therefore, advanced amidation techniques are typically employed to achieve high yields and purity.

A plethora of coupling reagents have been developed to facilitate amide bond formation under mild conditions. growingscience.comhepatochem.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP, HBTU), and uronium salts (e.g., HATU, HCTU). growingscience.comhepatochem.com The choice of reagent can be critical, especially when dealing with sterically hindered substrates or electron-deficient amines. rsc.org For the synthesis of 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide, a reagent like HATU in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) would be a suitable choice, known for its high efficiency and low rates of racemization. growingscience.com

Catalytic amidation methods represent a greener and more atom-economical approach. numberanalytics.comnumberanalytics.com Transition metal catalysts, such as those based on palladium or copper, can facilitate the direct coupling of carboxylic acids and amines. numberanalytics.com Biocatalytic methods using enzymes like lipases also offer high selectivity under mild conditions. numberanalytics.com

If a chiral derivative of phenylethylamine is used, maintaining its stereochemical integrity during the amidation reaction is crucial. Racemization at the α-carbon of the amine can be a significant side reaction, particularly with activated carboxylic acids. The use of modern coupling reagents, such as ynamide-based coupling reagents, has been shown to suppress racemization effectively. acs.org The reaction conditions, including the choice of solvent and base, also play a vital role in preserving the stereochemistry. Non-polar solvents and hindered bases are generally preferred to minimize epimerization.

The use of enantiomerically pure phenylethylamine can also serve as a chiral auxiliary to induce stereoselectivity in subsequent reactions on the molecular scaffold. mdpi.com

Convergent and Divergent Synthesis Design for Complex Diamino-Ynamide Structures

A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a library of related compounds. wikipedia.org This strategy is particularly useful for generating a series of analogs for structure-activity relationship (SAR) studies. Starting from a core diamino-ynamide scaffold, different N-substituents could be introduced at the amide nitrogen, or the terminal amino groups could be functionalized in various ways. This approach allows for the rapid exploration of chemical space around the core structure.

| Divergent | Elaboration of a common intermediate into a library of compounds. wikipedia.org | Efficient for generating analogs. wikipedia.org | May not be the most efficient for a single target. |

Late-Stage Functionalization and Derivatization Strategies for the Core Skeleton

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the modification of a complex molecule at a late stage of the synthesis. wikipedia.org This approach avoids the need to re-synthesize the entire molecule for each new analog and allows for the introduction of functional groups that might not be compatible with the earlier synthetic steps.

For the 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide core skeleton, several LSF strategies could be envisioned. The ynamide functionality itself is a versatile handle for various transformations. For example, ynamides can undergo cycloaddition reactions, transition-metal-catalyzed hydrofunctionalizations, and other additions to the triple bond. orgsyn.orgnih.gov These reactions can be used to introduce a wide range of substituents and to construct new ring systems.

A recently developed strategy for the late-stage diversification of ynamides involves a copper-catalyzed diynylation followed by an azide-alkyne cycloaddition, enabling the attachment of complex molecular fragments. nih.govresearchgate.net Furthermore, the primary amino groups, once deprotected, offer sites for selective acylation, alkylation, or sulfonylation, further expanding the diversity of accessible analogs. Photocatalytic methods have also emerged for the late-stage functionalization of sulfonamides, which could be relevant if a sulfonamide protecting group is used or incorporated as a permanent feature. acs.org

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Mass Spectrometry for Precise Compositional Analysis and Fragmentation Pathway Delineation

No HRMS data, including precise mass measurements or fragmentation studies, has been reported for 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemical Assignments

There are no published ¹H or ¹³C NMR spectra or associated chemical shift data for this compound.

No 2D NMR studies (COSY, HSQC, HMBC, or NOESY) have been found in the literature for this molecule, which would be necessary to confirm its complex structure and stereochemistry.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Diagnostic Functional Group Identification

No Fourier-Transform Infrared (FTIR) or Raman spectra are available to identify the characteristic vibrational frequencies of the functional groups within 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Electronic Circular Dichroism) for Absolute Configuration Determination

There are no chiroptical spectroscopy data, such as Optical Rotatory Dispersion (ORD) or Electronic Circular Dichroism (ECD), to determine the absolute configuration of the chiral centers in this molecule.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation (if applicable)

No crystal structure for 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide has been deposited in crystallographic databases, meaning its solid-state conformation has not been determined.

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Theoretical and Computational Chemistry of 2,6 Diamino N 2 Phenylethyl Hex 4 Ynamide

Analysis of Electron Density and Bonding Topologies (e.g., Electron Localization Function, Natural Bond Orbital Analysis)

The analysis of electron density and bonding topologies provides profound insights into the electronic structure and reactivity of a molecule. For a novel compound such as 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide, techniques like the Electron Localization Function (ELF) and Natural Bond Orbital (NBO) analysis would be indispensable in characterizing its unique ynamide functionality.

Electron Localization Function (ELF):

The ELF analysis is a method to visualize the localization of electrons in a molecule, offering a clear picture of bonding, lone pairs, and core electrons. For the ynamide nitrogen, a high ELF value would be expected, indicative of a lone pair. However, the delocalization of this lone pair into the alkyne's π-system is a key feature of ynamides, which would be reflected in the shape and value of the ELF basin. The triple bond of the hex-4-ynamide moiety would appear as a torus of high electron localization.

Natural Bond Orbital (NBO) Analysis:

NBO analysis transforms the complex many-electron wavefunction into a set of localized one-center (lone pair) and two-center (bond) orbitals, which aligns well with the intuitive Lewis structure concept. This analysis is particularly useful for quantifying the delocalization of electron density through donor-acceptor interactions.

In 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide, the primary NBO interactions of interest would involve the nitrogen lone pair of the ynamide and the π* antibonding orbitals of the adjacent carbon-carbon triple bond. The energy of this interaction, denoted as E(2), quantifies the stability gained from this delocalization. A significant E(2) value would confirm the strong electron-donating nature of the nitrogen into the alkyne, a defining characteristic of ynamides that governs their reactivity. researchgate.netwisc.edu

Furthermore, NBO analysis provides detailed information on the hybridization of atomic orbitals. The nitrogen of the ynamide is expected to exhibit a hybridization between sp² and sp³, with the p-character of the lone pair being crucial for the delocalization. The analysis also yields natural atomic charges, which would highlight the polarization of the ynamide bond.

A hypothetical NBO analysis for the key interactions in 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide is presented in the table below.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)E(j)-E(i) (a.u.)F(i,j) (a.u.)
LP (1) N-amideπ* (1) C≡CData not availableData not availableData not available
π (1) C≡Cσ* (1) C-CData not availableData not availableData not available

Note: This table is illustrative. The values for E(2), E(j)-E(i), and F(i,j) would need to be determined through quantum chemical calculations.

Computational Predictions of Stereoselectivity in Chemical Transformations

The stereochemistry of 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide, with potential chiral centers at the α-carbon to the amide and the α-carbon to the terminal amino group, makes the computational prediction of stereoselectivity in its reactions a critical area of study. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms and predicting the stereochemical outcomes of chemical reactions. nih.govnih.gov

For reactions involving the ynamide functionality, such as cycloadditions or hydrofunctionalizations, computational modeling can be used to determine the transition state structures and their corresponding activation energies for different stereochemical pathways. The stereoisomer that is formed preferentially will be the one that proceeds through the lowest energy transition state.

Key factors influencing stereoselectivity that can be modeled include:

Steric Hindrance: The bulky phenylethyl group and the hexynamide chain can create a chiral environment that favors the approach of a reagent from one face of the molecule over the other.

Electronic Effects: The electron-rich nature of the ynamide can direct the regioselectivity and stereoselectivity of electrophilic additions.

Catalyst-Substrate Interactions: In catalyzed reactions, the binding of the substrate to a chiral catalyst can create a well-defined three-dimensional arrangement that leads to high stereocontrol. Computational docking and transition state modeling can reveal the origins of this selectivity.

A hypothetical study on the stereoselective reduction of the ynamide to the corresponding (Z)-enamide could involve calculating the energy profiles for the syn- and anti-addition of hydrogen. The calculated energy difference between the two transition states would allow for a prediction of the diastereomeric ratio of the products.

Reaction PathwayTransition State Energy (kcal/mol)Predicted Major Isomer
Syn-additionData not availableData not available
Anti-additionData not availableData not available

Note: This table is a template for presenting computational results on stereoselectivity. The actual data would be derived from detailed quantum mechanical calculations.

Mechanistic Investigations of Chemical Transformations Involving the Hex 4 Ynamide Moiety

Nucleophilic Addition Reactions at the Alkynyl Amide Unit

The polarized nature of the ynamide alkyne makes it susceptible to addition reactions with a wide array of nucleophiles. nih.gov The electron-donating nitrogen atom enhances the electron density of the alkyne, facilitating regioselective additions. nih.gov The general mechanism often involves the attack of a nucleophile at the β-carbon of the alkyne. Protonation or reaction with an electrophile then typically occurs at the α-carbon, often proceeding through a keteniminium ion intermediate. nih.govnih.gov

Regioselectivity and Stereocontrol in Additions to Ynamides

The regioselectivity of nucleophilic additions to ynamides is largely governed by the electronic properties of the ynamide functional group. The nitrogen atom directs nucleophilic attack to the β-position. Stereocontrol in these additions is a critical aspect, often influenced by the reaction conditions and the nature of the nucleophile and substrate.

For instance, the hydrohalogenation of ynamides can produce α-haloenamides with varying E/Z isomer ratios, depending on the specific magnesium salts used, which act as Lewis acids. nih.gov Similarly, the hydrothiolation of sulfonyl-ynamides with diphenyldithiophosphinic acid leads exclusively to (E)-alkenyl thioesters. This stereoselectivity is explained by the formation of a reactive keteniminium intermediate, where the subsequent addition of the bulky dithiophosphinate anion occurs from the less sterically hindered face. nih.gov In contrast, radical hydrothiolation reactions using aryl thiols tend to yield (Z)-1-amino-2-thio-alkenes, with stereoselectivity arising from steric interactions between the terminal substituent and the amide group. nih.gov

A strategy known as ynamide preactivation can be employed to achieve high regio- and stereoselectivity in the synthesis of α,β-disubstituted enamides. nih.gov This method involves reacting the ynamide with a potent electrophile like triflic anhydride (B1165640) to form a stable triflate-bound intermediate, which serves as a keteniminium reservoir. This intermediate can then react with organometallic reagents, which would otherwise be incompatible, to afford the desired products with excellent control over the stereochemical outcome. nih.gov

Transition Metal-Catalyzed Additions (e.g., Gold, Copper, Palladium)

Transition metals are powerful catalysts for a variety of transformations involving ynamides, enabling reactions that are otherwise difficult to achieve. rsc.org

Gold Catalysis: Gold catalysts, being highly π-acidic, readily activate the alkyne of the ynamide. This activation typically leads to the formation of a gold-keteniminium intermediate. nih.govacs.org This intermediate is highly electrophilic and can be attacked by various nucleophiles. For example, gold-catalyzed reactions of ynamides with epoxides can lead to the formation of seven-membered oxacycles through a formal [4+3] cycloaddition pathway, where the key step is the reaction of the keteniminium intermediate with the epoxide. nih.gov Intramolecular hydroalkylation of ynamides to form indenes is also efficiently catalyzed by gold, proceeding through a rsc.orgnih.gov-hydride shift from a gold-keteniminium species. acs.org

Copper Catalysis: Copper catalysts have been extensively used in ynamide chemistry. One of the primary applications is in the synthesis of ynamides themselves, through the coupling of amides with alkynyl bromides or iodides. nih.gov Copper also catalyzes nucleophilic addition reactions. For example, copper(I) can catalyze the addition of ynamides to acyl chlorides to produce keto imides. acs.org It can also facilitate the addition of ynamides to activated N-heterocycles like pyridines and quinolines, leading to the formation of functionalized 1,2-dihydropyridines and 1,2-dihydroquinolines. acs.org

Palladium Catalysis: Palladium catalysts are versatile tools for ynamide functionalization. They are particularly effective in mediating cyclization and cross-coupling reactions. For instance, palladium-catalyzed intramolecular cyclization of N-alkynyl alkyloxycarbamates with copper halides (CuCl₂ or CuBr₂) provides a route to 4-halo-oxazolones. nih.gov Palladium catalysis has also been employed in diastereoselective [2+2] cycloadditions of ynamides with alkenes, which involves an intriguing N-to-C allyl transfer. nih.gov More complex transformations, such as the bromoalkynylation of ynamides, can be achieved with high regio- and stereoselectivity using a Pd(II) catalyst, proceeding via a unique 1,3-alkynyl migration mechanism. researchgate.net

Cycloaddition Reactions (e.g., [2+2], [3+2] Dipolar Cycloadditions)

Cycloaddition reactions are among the most powerful methods for constructing cyclic molecules, and ynamides are excellent partners in these transformations due to their unique reactivity. rsc.orgrsc.org They can participate in various cycloaddition modes, including [2+2], [3+2], and [4+2] cycloadditions, leading to a wide array of heterocyclic and carbocyclic structures. nih.gov

Reactivity with Nitrones, Azides, and Other 1,3-Dipoles

Ynamides readily undergo [3+2] cycloaddition reactions with 1,3-dipoles, providing a direct route to five-membered heterocyclic rings. rsc.orguchicago.eduallfordrugs.com These reactions are often highly regioselective and can be promoted thermally or by catalysts.

Nitrones: The reaction of ynamides with nitrones can lead to the formation of various heterocyclic products.

Azides: Ynamides react with azides in the presence of an acid promoter like triflic acid. rsc.org Interestingly, the reaction pathway is divergent and depends on the nature of the azide (B81097) used, leading to either β-enaminoamides or oxazolidine-2,4-diones in a highly selective manner. rsc.org

Other 1,3-Dipoles: Ynamides have been shown to react with a variety of other 1,3-dipoles. For instance, gold-catalyzed [3+2] cycloaddition with 2H-azirines yields highly substituted pyrroles. rsc.org Ynamides can even act as neutral three-atom components themselves in intramolecular [3+2] cycloadditions with alkynes to produce functionalized pyrroles, a transformation that proceeds through a pyrrolium ylide intermediate. acs.orgnih.govacs.org

Selected [3+2] Cycloaddition Reactions of Ynamides
1,3-DipoleCatalyst/PromoterProduct TypeReference
AzidesTriflic Acidβ-Enaminoamides or Oxazolidine-2,4-diones rsc.org
2H-AzirinesGold CatalystPolysubstituted Pyrroles rsc.org
Alkynes (intramolecular)ThermalPolycyclic Pyrroles acs.orgnih.govacs.org

Diels-Alder and Related [4+2] Cycloadditions Involving the Alkyne

The Diels-Alder reaction is a cornerstone of organic synthesis for forming six-membered rings. sigmaaldrich.com Due to their electron-rich nature, ynamides are excellent dienophiles for inverse-electron-demand Diels-Alder (IEDDA) reactions, where they react with electron-deficient dienes. nih.govacs.org

A notable example is the metal-free, triflic anhydride (Tf₂O)-catalyzed formal IEDDA reaction of 1,2-diazines (like phthalazine) with ynamides. nih.govacs.orgacs.org This reaction proceeds with the loss of nitrogen gas to afford highly substituted 2-aminonaphthalenes and 2-aminoanthracenes in good yields. acs.orgacs.org The proposed mechanism involves the activation of the ynamide by the catalyst, followed by cycloaddition with the diazine and subsequent retro-Diels-Alder elimination of nitrogen to form the aromatic product. acs.org This methodology demonstrates wide functional group tolerance and provides a significant advantage over reactions with more reactive ynamines, which often lead to different products or require harsher conditions. acs.org

Rearrangement Reactions and their Mechanistic Pathways

Ynamides are excellent substrates for various rearrangement reactions, often triggered by acid or transition metal catalysis. nih.gov These reactions can lead to the rapid construction of complex molecular architectures from simple starting materials. nih.govslideshare.net

One class of ynamide rearrangements involves the formation of a keteniminium intermediate upon protonation or metal coordination. nih.govrsc.org This highly reactive species can then undergo a variety of subsequent transformations. For example, a Brønsted acid-catalyzed reaction of an allyl ynamide ether can initiate a cascade involving the formation of a keteniminium ion, which then reacts with the ether moiety to form an oxonium intermediate. This intermediate can then rearrange to furnish complex heterocyclic products like 3-isochromanones. nih.gov

Transition metals can also induce unique rearrangements. A notable example is the palladium-catalyzed intramolecular reaction of ynamides that proceeds via a 1,3-alkynyl migration, a key step in the atom-economical bromoalkynylation of these substrates. researchgate.net Such rearrangement reactions highlight the synthetic versatility of the ynamide functional group, allowing for the transformation of a linear alkyne into diverse and often complex cyclic or acyclic structures.

Sigmatropic Rearrangements (e.g., Claisen, Cope) and Chirality Transfer

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma (σ) bond migrates across a π-electron system in a concerted, intramolecular process. wikipedia.orglibretexts.org The Cope and Claisen rearrangements, both nih.govnih.gov-sigmatropic shifts, are cornerstone reactions in this family, known for their predictable stereochemical outcomes. masterorganicchemistry.comstereoelectronics.orgyoutube.com

The classic Claisen rearrangement involves the thermal rearrangement of an allyl vinyl ether to produce a γ,δ-unsaturated carbonyl compound. masterorganicchemistry.comchem-station.com The reaction proceeds through a concerted, six-membered chair-like transition state. chem-station.com A key feature of this rearrangement is its high degree of stereospecificity; chirality at the allylic carbon of the starting material is effectively transferred to the product, making it a powerful tool for constructing challenging stereocenters. masterorganicchemistry.comchem-station.com

While the hex-4-ynamide moiety itself is not an allyl vinyl ether, a related transformation known as the aza-Claisen or ynamine-Claisen rearrangement can be envisioned for N-allyl ynamide derivatives. google.comacs.org In such a scenario, the ynamide would be part of a 1-aza-1,5-diene system. The reaction would proceed through a similar chair-like transition state, and any chirality present in the starting material could be relayed to the product with high fidelity. masterorganicchemistry.com The formation of a stable carbonyl group in the product often makes the Claisen rearrangement effectively irreversible, in contrast to the all-carbon Cope rearrangement which can be reversible. stereoelectronics.orgchem-station.com

The Cope rearrangement, the all-carbon analogue of the Claisen, involves the nih.govnih.gov-sigmatropic rearrangement of a 1,5-diene. wikipedia.orgyoutube.com Like the Claisen, it proceeds via a cyclic, concerted transition state and can transfer stereochemical information. masterorganicchemistry.com For the hex-4-ynamide moiety to participate in a Cope-type rearrangement, it would need to be incorporated into a larger 1,5-diene framework.

Table 1: Comparison of nih.govnih.gov-Sigmatropic Rearrangements

RearrangementTypical SubstrateKey TransformationDriving ForceChirality Transfer
ClaisenAllyl Vinyl EtherC-O σ-bond → C-C σ-bondFormation of a stable C=O bond. chem-station.comuh.eduHigh fidelity via chair transition state. masterorganicchemistry.comchem-station.com
Cope1,5-DieneC-C σ-bond → C-C σ-bondRelief of ring strain or formation of a more substituted double bond. stereoelectronics.orgHigh fidelity via chair transition state. masterorganicchemistry.com
Aza-ClaisenN-Allyl Enamine/YnamideC-N σ-bond → C-C σ-bondOften thermodynamically driven.High fidelity via aza-chair transition state. google.comacs.org

Palladium-Catalyzed N-to-C Allyl Transfer via Ynamido-π-Allyl Complexes

Ynamides have emerged as valuable partners in transition-metal catalysis. One notable transformation is the palladium-catalyzed N-to-C allyl transfer, which provides a novel route to amidine synthesis from N-allyl ynamides. nih.govnih.govacs.org This reaction proceeds through a fascinating mechanism involving the formation of a ynamido-palladium-π-allyl intermediate. nih.govacs.org

Should the nitrogen of the 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide be functionalized with an allyl group, it could undergo this transformation. The proposed catalytic cycle begins with the oxidative addition of a Pd(0) catalyst to the N-allyl ynamide, forming a ynamido-Pd(II)-π-allyl complex. acs.org This key intermediate is in equilibrium with a ketenimine complex. acs.org The subsequent reaction pathway depends on the reaction conditions, particularly the presence and concentration of a nucleophile, such as an amine. Nucleophilic addition to the ketenimine intermediate leads to the formation of an amidinyl Pd-π-allyl species, which, after subsequent steps, yields the final α-allyl amidine product. acs.org

Research on N-allyl-N-sulfonyl ynamides has demonstrated that this N-to-C allyl transfer is a versatile method for creating diverse amidine structures under relatively mild conditions. nih.govacs.org The choice of palladium catalyst and ligands can influence the reaction's efficiency and outcome. nih.gov

Table 2: Palladium-Catalyzed Transformation of N-Allyl Ynamides

Starting MaterialCatalystKey IntermediateProduct ClassReference
N-allyl-N-sulfonyl ynamidePd(PPh₃)₂Cl₂Ynamido-palladium-π-allyl complex. nih.govacs.orgα-Allyl amidine nih.gov

Reactivity and Catalytic Roles of the Diamine and Phenylethyl Moieties

Beyond the reactivity of the ynamide core, the peripheral functional groups—specifically the 2,6-diamine and the N-(2-phenylethyl) substituents—impart distinct chemical properties and offer opportunities for further functionalization and application in catalysis.

Amination Reactions and Their Scope in Conjugate Systems

Amines can be synthesized through various methods, with one of the most powerful being reductive amination. libretexts.orgyoutube.com This process involves the reaction of a ketone or aldehyde with an amine (such as ammonia) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. libretexts.orgyoutube.comyoutube.com Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound but are effective at reducing the protonated imine intermediate. youtube.comyoutube.com

The 2,6-diamino functionality of the target compound could plausibly be installed using a double reductive amination strategy on a diketone precursor. Conversely, the primary amino groups on the molecule are themselves nucleophilic and could participate in further reactions. For instance, they can act as nucleophiles in Sₙ2 reactions with alkyl halides or in conjugate additions to α,β-unsaturated systems. libretexts.org

Exploration of Diamine Fragments as Chiral Auxiliaries or Organocatalysts

Chiral diamines are privileged structures in asymmetric synthesis, where they serve as highly effective chiral ligands for metal catalysts, as chiral auxiliaries, or as organocatalysts in their own right. chempedia.infosigmaaldrich.comrsc.orgacs.org The efficacy of 1,2- and 1,3-diamines, in particular, is well-documented in a vast number of stereoselective transformations. nih.govnii.ac.jpacs.org These diamines can form stable chelate complexes with metal centers, creating a well-defined chiral environment that directs the stereochemical course of a reaction.

In organocatalysis, diamines that contain both primary and tertiary amine functionalities can operate through cooperative catalysis. nih.govnii.ac.jp The primary amine can form an enamine intermediate with a carbonyl substrate, while the tertiary amine, often protonated, can act as a hydrogen bond donor to activate an electrophile. nih.govacs.org

The 2,6-diaminohexyl fragment in the target molecule, while being a 1,5-diamine, possesses the fundamental features that could be exploited in catalysis. If the phenylethyl group attached to the amide nitrogen is chiral (e.g., (R)- or (S)-2-phenylethyl), it can function as a chiral auxiliary, influencing the stereochemistry of reactions at the α-carbon or other nearby positions. The combination of the chiral phenylethyl group and the diamine backbone presents an interesting scaffold for the design of new chiral ligands or organocatalysts. researchgate.net

Table 3: Applications of Chiral Diamine Derivatives in Asymmetric Catalysis

Diamine TypeRoleExample ReactionMode of ActionReference
1,2-DiamineChiral LigandAsymmetric HydrogenationForms chiral metal complex (e.g., with Ru, Rh). rsc.org
1,3-DiamineOrganocatalystMannich ReactionCooperative catalysis via enamine and H-bonding. nih.govnii.ac.jpacs.org nih.govnii.ac.jp
Vicinal DiamineChiral AuxiliaryAsymmetric AlkylationCovalently attached to substrate to direct attack. sigmaaldrich.comacs.org
Diamine ScaffoldBiomimetic CatalystAsymmetric AdditionMimics enzyme active sites in water. researchgate.net researchgate.net

Structure Activity Relationship Sar Studies: a Theoretical and Design Perspective

Computational Docking and Molecular Modeling for Predicted Molecular Interactions

Computational docking and molecular modeling serve as foundational, non-experimental techniques to predict how a ligand, such as 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide, might bind to a protein target. These in silico methods are instrumental in generating initial hypotheses about a compound's mechanism of action and guiding further experimental work.

Identification of Putative Binding Pockets and Interaction Sites

The initial step in any docking study is the identification of a potential binding site on a target protein. For a novel compound like 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide, the selection of a target would be based on the rationale behind its synthesis, such as targeting a specific enzyme or receptor. Once a protein target is chosen, its three-dimensional structure (obtained from sources like the Protein Data Bank or through homology modeling) is analyzed to find cavities and clefts suitable for ligand binding.

Algorithms would be employed to scan the protein's surface for pockets with appropriate size, shape, and physicochemical properties. Key structural features of 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide would guide this search. The presence of two primary amino groups suggests the potential for forming salt bridges or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a binding pocket. The phenylethyl group indicates a likely interaction with a hydrophobic sub-pocket, while the amide and ynamide functionalities provide additional hydrogen bond donor and acceptor sites.

A hypothetical analysis might identify a binding pocket containing the features outlined in the table below.

Table 1: Hypothetical Binding Pocket Features for 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide

Putative Sub-PocketKey Residues (Example)Potential Interacting Moiety of Ligand
Cationic Binding Site 1Aspartic Acid (Asp124)2-Amino Group
Cationic Binding Site 2Glutamic Acid (Glu210)6-Amino Group
Hydrophobic PocketPhenylalanine, Leucine, IsoleucinePhenylethyl Group
H-Bonding RegionSerine, Threonine, AsparagineAmide Linkage
Constrained Linear ChannelGlycine, AlanineHex-4-ynamide Backbone

In Silico Ligand-Receptor Interaction Profiling

With a putative binding pocket identified, molecular docking simulations would be performed. These simulations would computationally place the 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide molecule into the target site in numerous possible conformations and orientations. A scoring function would then estimate the binding energy for each pose, predicting the most stable and likely binding mode.

The resulting interaction profile would detail the specific non-covalent interactions between the ligand and the protein. This would include:

Hydrogen Bonds: Between the amino groups and amide of the ligand and polar or charged residues.

Hydrophobic Interactions: Between the phenyl ring and nonpolar residues.

Ionic Interactions (Salt Bridges): Between the protonated amines (at physiological pH) and negatively charged residues.

Pi-Stacking: Possible interactions between the phenyl ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.

The output of such a simulation would allow for the generation of a detailed interaction map.

Pharmacophore Modeling and Virtual Screening for Rational Compound Design

A pharmacophore model is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. Based on the predicted binding mode of 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide, a pharmacophore model could be constructed.

This model would not be a 2D or 3D image of the molecule itself, but rather a map of its crucial interaction points. For this specific compound, a hypothetical pharmacophore might include:

Two positive ionizable features (for the amino groups).

One hydrophobic aromatic feature (for the phenyl ring).

One hydrogen bond donor (the amide N-H).

One hydrogen bond acceptor (the amide C=O).

A defined spatial relationship and exclusion volumes.

Once developed, this pharmacophore model could be used as a 3D query to rapidly screen large virtual libraries of chemical compounds. This process, known as virtual screening, would identify other structurally diverse molecules that could theoretically fit into the same binding site and elicit a similar biological response, thus accelerating the discovery of new lead compounds.

Influence of Stereochemistry on Theoretical Molecular Recognition and Predicted Binding Affinity

The structure of 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide contains at least one chiral center at the C2 position (the alpha-carbon bearing an amino group). The stereochemistry at this center would almost certainly have a profound impact on its binding affinity. Biological macromolecules, being chiral themselves, typically show a strong preference for one stereoisomer over another.

Molecular modeling would be used to separately dock the (R)- and (S)-isomers of the compound into the target binding site. The simulations would likely predict that only one isomer can achieve an optimal fit. For instance, the (S)-isomer might place the 2-amino group in a position to form a critical hydrogen bond, while the (R)-isomer might introduce a steric clash with the protein wall, resulting in a much lower predicted binding affinity. This difference in affinity between stereoisomers is a cornerstone of molecular recognition.

Table 2: Hypothetical Predicted Binding Affinities for Stereoisomers

StereoisomerPredicted Binding Affinity (ΔG, kcal/mol)Key Favorable InteractionPredicted Steric Hindrance
(2S)-isomer-9.8H-bond with Asp124None
(2R)-isomer-5.2NoneClash with Met180

Bioisosteric Replacement Strategies within the Amide and Ynamide Linkages (e.g., Urea (B33335) Derivatives)

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. To improve properties like metabolic stability, potency, or selectivity, one might explore bioisosteric replacements for the amide and ynamide linkages in 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide.

Amide Linkage: The amide bond is susceptible to hydrolysis by proteases. A common strategy is to replace it with a more stable group that maintains a similar geometry and hydrogen bonding capacity. A urea derivative is one such option. Replacing the amide with a urea would alter the hydrogen bonding pattern and rigidity, which would be modeled to predict the impact on binding.

Ynamide Linkage: The ynamide (a C≡C triple bond adjacent to a nitrogen) is a relatively unique functional group. Its linear geometry imposes significant conformational constraints on the molecule's backbone. Bioisosteric replacement could involve substituting the alkyne with other groups that preserve this rigidity, such as a 1,4-disubstituted benzene (B151609) ring or a 1,3,4-oxadiazole. Each replacement would be modeled to assess its fit within the binding pocket. In some contexts, replacing an alpha-amino acid functionality with groups like 3,4-diamino-3-cyclobutene-1,2-dione has been explored as a novel bioisosteric strategy. nih.gov

Principles for Designing Structural Analogues to Modulate Molecular Interactions

Based on the cumulative hypothetical data from docking, pharmacophore modeling, and stereochemical analysis, a set of principles for designing structural analogues can be established. The goal is to systematically modify the parent molecule to probe the SAR and optimize interactions with the target.

Key principles would include:

Exploring the Hydrophobic Pocket: Synthesize analogues with substitutions on the phenyl ring (e.g., chloro, methyl, methoxy (B1213986) groups) to probe for additional hydrophobic interactions or to alter electronic properties.

Probing the Amino Group Pockets: Modify the length of the carbon chain between the two amino groups to determine the optimal distance for interacting with the putative cationic binding sites.

Assessing Backbone Rigidity: Synthesize analogues where the ynamide's triple bond is replaced with a double bond (enamide) or a single bond (amide) to evaluate the importance of the rigid, linear conformation for binding affinity.

Optimizing Amide Interactions: Create small N-methylated analogues of the amide to see if the hydrogen bond donor is essential for activity.

Each newly designed analogue would be evaluated in silico before any decision is made regarding its chemical synthesis, creating an efficient, iterative cycle of design and evaluation.

Derivatization and Advanced Functionalization of 2,6 Diamino N 2 Phenylethyl Hex 4 Ynamide

Transformations at the Alkyne Functionality

The terminal alkyne group is a cornerstone for a multitude of chemical transformations, offering a gateway to significant structural diversification. Its reactivity can be harnessed through various addition and coupling reactions to extend the molecular scaffold and introduce new functionalities.

Hydrofunctionalization reactions of the terminal alkyne provide a direct method for introducing heteroatoms, leading to the formation of vinyl derivatives with controlled stereochemistry.

Hydroamination: The addition of an N-H bond across the alkyne can be achieved using transition metal catalysts. This reaction can proceed in an intermolecular fashion with external amines or intramolecularly, should one of the existing amino groups be induced to react. For terminal alkynes, the regioselectivity (Markovnikov vs. anti-Markovnikov) and stereoselectivity (syn vs. anti addition) are key considerations. Base-mediated hydroamination has been shown to be an effective method, where the stereoselectivity between the kinetically stable Z-isomer and the thermodynamically stable E-isomer can often be controlled by reaction time. nih.gov Catalytic systems, for instance, those based on titanium, can facilitate anti-Markovnikov selective hydroamination to yield valuable N-silylenamines as synthetic intermediates. acs.org

Hydrohalogenation: The addition of hydrogen halides (HX) to terminal alkynes is a classic transformation that typically follows Markovnikov's rule, where the halogen atom adds to the more substituted carbon of the triple bond. masterorganicchemistry.com The reaction can be controlled to yield either the monohalogenated alkene or, with excess HX, the geminal dihalide. masterorganicchemistry.comkhanacademy.org The mechanism can be complex, with some studies suggesting a termolecular process to account for the observed anti-stereospecificity in certain cases, avoiding a discrete vinyl cation intermediate. youtube.comyoutube.com This allows for the stereoselective synthesis of vinyl halides, which are themselves versatile intermediates for further cross-coupling reactions.

Reaction TypeReagents and ConditionsExpected ProductStereochemistry/Regioselectivity
Hydroamination Amine (R₂NH), Ti(IV) catalystN-Vinyl derivativeAnti-Markovnikov
Hydrohalogenation HBr (1 equiv)Vinyl bromideMarkovnikov addition

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the terminal alkyne of the title compound is an ideal handle for such transformations.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst. scirp.orgorganic-chemistry.orglibretexts.org This reaction would allow for the direct attachment of various aryl or heteroaryl groups to the alkyne terminus, significantly extending the molecular framework. Copper-free Sonogashira protocols have also been developed, which can be advantageous for substrates sensitive to copper salts or for applications in biological systems. nih.gov The presence of the amino groups in the molecule should be compatible with this reaction, as demonstrated by successful Sonogashira couplings on substrates like 2-amino-3-bromopyridines. scirp.org

Heck Reaction: While the classic Heck reaction involves the coupling of an aryl halide with an alkene, variations involving alkynes are well-established. mdpi.comwikipedia.org More relevant to the functionalization of the title compound would be the use of the alkyne as a coupling partner in cascade reactions. For instance, an aminopalladation of the alkyne could be followed by an intramolecular Heck reaction if a suitable olefin were present elsewhere in the molecule, or an intermolecular reaction with another alkene. researchgate.netnih.gov This opens up pathways to complex polycyclic structures.

Reaction TypeReagents and ConditionsExpected Product
Sonogashira Coupling Aryl iodide, Pd(PPh₃)₄, CuI, Et₃NAryl-substituted alkyne
Heck-type Cascade Pd(0) catalyst, base, suitable coupling partnerComplex cyclic or extended structures

Chemical Modifications of the Primary and Secondary Amino Groups

The presence of both primary and secondary amines offers opportunities for selective functionalization, which can be achieved by exploiting their differential reactivity or through the use of protecting group strategies.

Acylation: The primary amine is generally more nucleophilic and less sterically hindered than the secondary amide nitrogen, allowing for selective acylation under controlled conditions (e.g., using one equivalent of an acylating agent at low temperature). The secondary amine could be acylated under more forcing conditions.

Alkylation: Direct alkylation of amines can be challenging due to overalkylation. Reductive amination, reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for mono-alkylation. The alkylation of terminal alkynes is also a known transformation, typically requiring a strong base to form the acetylide, which then acts as a nucleophile. youtube.comkhanacademy.orgyoutube.comyoutube.com Care must be taken to choose conditions that favor N-alkylation over C-alkylation of the alkyne.

Carbamoylation: The reaction of the amino groups with isocyanates or carbamoyl (B1232498) chlorides would yield urea (B33335) or carbamate (B1207046) derivatives, respectively. Selective carbamoylation of the primary amine can be expected under mild conditions. Catalyst-controlled site-selective carbamoylation of polyols has been reported and similar strategies could potentially be adapted for polyamines. acs.org

ModificationReagentTarget GroupExpected Product
Acylation Acetyl chloride (1 eq)Primary amineN⁶-acetyl derivative
Alkylation Benzaldehyde, NaBH(OAc)₃Primary amineN⁶-benzyl derivative
Carbamoylation Phenyl isocyanatePrimary amineN⁶-phenylurea derivative

The amino and alkyne functionalities are perfectly poised for intramolecular cyclization reactions to generate various nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. mdpi.com The reaction can be triggered by various catalysts (e.g., gold, platinum, palladium) and can proceed through different ring-closing modes (e.g., 5-endo-dig, 6-exo-dig) depending on the substrate and conditions. mdpi.comacs.orgnih.gov For instance, a gold-catalyzed reaction could lead to the formation of a substituted piperidine (B6355638) or pyrrolidine (B122466) ring, depending on which amino group participates in the cyclization.

Cyclization TypeCatalystExpected Heterocycle
Intramolecular Hydroamination Au(I) or Pt(II) catalystSubstituted piperidine or dihydropyridine

Strategies for Modifying the Phenylethyl Substituent

The phenylethyl group offers another site for modification, primarily on the aromatic ring.

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. The directing effects of the alkyl chain (ortho-, para-directing) will influence the position of substitution. These modifications can be used to introduce a wide range of functional groups onto the aromatic ring, thereby modulating the electronic properties and steric profile of this part of the molecule.

Modification of the Benzylic Position: While less common, functionalization of the benzylic C-H bonds of the phenylethyl group could be envisioned using modern C-H activation methodologies, although achieving selectivity in the presence of the numerous other reactive sites would be a significant challenge.

Modification TypeReagents and ConditionsPosition of ModificationExpected Product
Nitration HNO₃, H₂SO₄para-position of the phenyl ringpara-nitro-phenylethyl derivative
Bromination Br₂, FeBr₃para-position of the phenyl ringpara-bromo-phenylethyl derivative

Information Currently Unavailable for 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide

Following a comprehensive and targeted search of publicly available scientific literature and chemical databases, no research findings, synthesis methods, or applications related to the specific chemical compound 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide could be identified.

The search for information regarding the derivatization, functionalization, and development of chemical probes and labeling strategies for this particular molecule did not yield any relevant results. It appears that this compound is not described in the current body of scientific literature.

Searches for this compound frequently yielded results for a structurally related but distinct molecule, lisdexamfetamine (B1249270), which is chemically named (2S)-2,6-diamino-N-[(1S)-1-methyl-2-phenylethyl]hexanamide. It is crucial to note the structural difference: the requested compound specifies a "hex-4-ynamide" core, which contains an alkyne (a carbon-carbon triple bond) functional group. In contrast, lisdexamfetamine possesses a "hexanamide" core, which is a saturated alkyl chain lacking the alkyne group. This structural variance makes the biological and chemical properties of the two compounds fundamentally different.

Broader inquiries into the derivatization of similar structures, such as amino-alkyne amides for use as chemical probes, provided general principles of bioorthogonal chemistry and click reactions. However, none of these general methodologies were specifically applied to or exemplified with 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide.

Therefore, due to the absence of any specific research data, it is not possible to provide an article on the "" or the "Development of Chemical Probes and Labeling Strategies for Research Applications" as requested.

Patenting Landscape and Academic Contributions to Intellectual Property

Analysis of Existing Patent Literature for Chemically Related Scaffolds

While no patents specifically claim 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide, an analysis of patent literature for structurally similar compounds, particularly those investigated as enzyme inhibitors, provides significant insight. The core structure, a diamino-amide scaffold, is a common feature in molecules designed to inhibit histone deacetylases (HDACs) and lysine acetyltransferases (KATs), enzymes that are critical regulators of gene expression and are implicated in diseases like cancer and neurodegenerative disorders. researchgate.netgoogle.com

HDAC inhibitors, for instance, represent a class of compounds with a dense and evolving patent landscape. researchgate.netnih.gov These molecules often feature a zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme. The diamino-amide portion of 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide could function as a linker and part of the cap, making it relevant to this class. An increasing number of structurally diverse HDAC inhibitors have been identified and patented for various therapeutic applications, including cancer, neurodegeneration, and inflammatory disorders. researchgate.netresearchgate.net

Similarly, the emerging field of KAT6 inhibitors, which also modulate gene expression through histone acetylation, shows a growing number of patent filings. prnewswire.com These inhibitors are being investigated for their potential in treating hormone-sensitive cancers. prnewswire.com The competitive landscape for these related scaffolds is characterized by filings from both large pharmaceutical corporations and academic institutions, covering composition of matter, methods of use, and manufacturing processes. acs.orgoup.com

Below is a table summarizing representative patents for chemically related scaffolds, highlighting the focus on enzyme inhibition for therapeutic applications.

Patent/Publication NumberAssignee/ApplicantGeneral Scope of InventionTherapeutic Area
US10537535B2Not specified in sourceCompounds that act as histone deacetylase (HDAC) inhibitors for therapeutic treatment of cancers, and neurodegenerative diseases. google.comCancer, Neurodegenerative Diseases
WO2009035718Not specified in sourceDiscloses novel HDAC inhibitors and their use in treating proliferative diseases. researchgate.netCancer, Autoimmune Diseases
US7557127Not specified in sourceRelates to hydroxamic acid derivative compounds as HDAC inhibitors for treating various diseases. researchgate.netMultiple
PF-07248144 (Drug Candidate)PfizerA selective inhibitor of KAT6, a histone lysine acetyltransferase, for treating advanced or metastatic cancers. prnewswire.comCancer (Breast, Prostate, Lung)
MEN2312 (Drug Candidate)Stemline TherapeuticsA novel KAT6A inhibitor for potential therapy for hormone-sensitive cancers and other oncology indications. prnewswire.comCancer

This table is generated based on data from patent reviews and market analyses of related enzyme inhibitors. The specific compound 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide is not explicitly mentioned in these patents.

Academic Strategies for Novel Chemical Entity and Synthetic Methodology Protection

Academic institutions are significant sources of innovation in the discovery of novel chemical entities and synthetic methods. ox.ac.uknih.gov The process of protecting these discoveries is typically managed by a university's Technology Transfer Office (TTO), which guides researchers through the complexities of patent law. umich.edu

The primary strategy for protecting a new compound is to file a "composition of matter" patent. ox.ac.ukcreative-biolabs.com This is the strongest form of protection as it covers the chemical entity itself, regardless of its method of production or use. creative-biolabs.com To be patentable, an invention must be novel, useful, and non-obvious. oup.comumich.edu For a new chemical entity, this requires demonstrating a new structure and often, unexpected or improved properties compared to existing compounds (the "prior art"). bailey-walsh.com

Academic researchers must be cautious about "public disclosure," such as presentations, posters, or publications, which can jeopardize patent rights if not preceded by a patent filing. umich.edu The typical academic strategy involves:

Invention Disclosure: Researchers submit a detailed description of their invention to the TTO.

Prior Art Search: The TTO conducts a search to assess the novelty and inventiveness of the discovery. bailey-walsh.com

Provisional Patent Application: A provisional application is often filed first. This is a less formal and less expensive way to establish a priority date for the invention, giving the researchers a year to gather more data before filing a full, non-provisional application. acs.org

Non-Provisional Patent Application: This detailed document includes specific claims that define the scope of the intellectual property protection being sought. nih.gov

Beyond the compound itself, academic labs can also patent novel synthetic methodologies. oup.com While many advances in general synthetic chemistry are published rather than patented, a new process that offers a significant advantage (e.g., higher yield, lower cost, stereoselectivity) for producing a commercially important compound can be a valuable piece of intellectual property. oup.com

The ultimate goal for most academic institutions is not to commercialize the product themselves but to license the patent to an established pharmaceutical or biotech company for further development. techpipeline.com

Collaborative Research and Development in the Context of Patentable Discoveries

The discovery and development of new medicines increasingly rely on partnerships between academia and industry. researchgate.netresearchgate.net These collaborations merge the exploratory, basic research strengths of universities with the developmental and commercialization expertise of pharmaceutical companies. nih.govhubspotusercontent10.net Such partnerships are governed by comprehensive collaborative research agreements that meticulously outline the management of intellectual property. patentpc.comsec.gov

A critical component of these agreements is the differentiation between "background IP" (pre-existing intellectual property of each party) and "foreground IP" (new intellectual property generated during the collaboration). patentpc.com The ownership and rights to use the foreground IP are typically a central point of negotiation. Inventorship is determined according to U.S. patent law, and ownership may be held solely by one party or jointly, depending on the contributions of each collaborator's employees. sec.gov

Several models for academic-industrial collaboration exist, each with different implications for IP:

Sponsored Research Agreements: A company funds specific research in an academic lab. The agreement will pre-define licensing terms for any resulting IP. shu.edu

Strategic Alliances: These are broader, often longer-term partnerships focused on a particular research area. They aim to collaboratively explore and commercialize technological breakthroughs. researchgate.net

Joint Ventures: In some cases, a new entity is formed with both parties contributing assets and resources. shu.edu

These collaborations are essential for translating academic discoveries into tangible therapeutic products. hubspotusercontent10.net Industry partners provide crucial expertise in areas often lacking in academia, such as toxicology, drug metabolism, and regulatory affairs, which are vital for advancing a patented compound through clinical trials. nih.gov The Bayh-Dole Act of 1980 has been a significant catalyst in the U.S., incentivizing universities to pursue ownership of inventions arising from federally funded research and to license them for commercial development. umich.eduhubspotusercontent10.net Successful collaborations depend on clear communication, well-defined IP management frameworks, and an alignment of goals between the academic pursuit of knowledge and the industrial drive for commercialization. nih.govnih.gov

Emerging Research Directions and Future Perspectives for 2,6 Diamino N 2 Phenylethyl Hex 4 Ynamide

Integration with Advanced Catalytic Systems (e.g., Photocatalysis, Electrocatalysis) for Sustainable Synthesis

The synthesis and functionalization of ynamides are entering a new era of sustainability and efficiency through the application of advanced catalytic systems. Photocatalysis and electrocatalysis, in particular, offer green alternatives to traditional synthetic methods by utilizing light or electricity to drive chemical reactions under mild conditions.

Photocatalysis: Visible-light-mediated photocatalysis has emerged as a powerful tool for radical-based transformations of ynamides. researchgate.net For 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide, photocatalytic approaches could enable a variety of transformations. For instance, the addition of radicals across the ynamide triple bond can be initiated by photoredox catalysts, leading to the formation of highly functionalized enamides. researchgate.net Furthermore, intramolecular cyclization reactions could be triggered by light, providing access to novel heterocyclic scaffolds. acs.org The amino groups within the molecule could either be protected or participate in these transformations, leading to a diverse range of products.

Electrocatalysis: Electrosynthesis represents another promising avenue for the sustainable functionalization of 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide. Electrochemical methods can facilitate oxidative or reductive processes with high selectivity and atom economy. acs.org For example, an electrochemical selenium-catalyzed difunctionalization of the ynamide moiety could be envisioned, leading to the synthesis of polysubstituted oxazoles or other heterocyclic systems. acs.org The conditions for such reactions are typically mild, avoiding the need for harsh reagents and high temperatures.

Table 1: Hypothetical Advanced Catalytic Systems for the Synthesis and Functionalization of 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide
Catalytic SystemPotential TransformationHypothetical ConditionsPotential Advantages
Photocatalysis (e.g., Ru(bpy)₃²⁺)Radical addition of alkyl halidesVisible light (blue LED), room temperature, acetonitrileMild conditions, high functional group tolerance
Electrocatalysis (e.g., Selenium catalyst)N,O-Difunctionalization for oxazole synthesisGraphite electrodes, constant current, undivided cellNo external chemical oxidant, high atom-economy acs.org
Photocatalysis (e.g., Eosin Y)Intramolecular amino-cyclizationVisible light (green LED), room temperature, methanolAccess to novel nitrogen-containing heterocycles

Application in Supramolecular Chemistry and Advanced Materials Science (Theoretical and Design Aspects)

The multifunctional nature of 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide makes it an excellent candidate for the design of novel supramolecular assemblies and advanced materials. The presence of hydrogen bond donors (amino and amide groups) and acceptors (amide carbonyl), along with the π-system of the phenyl ring and the alkyne, allows for a multitude of non-covalent interactions.

Supramolecular Chemistry: Theoretical studies could explore the self-assembly behavior of this molecule into well-defined architectures such as nanotubes, vesicles, or gels. The interplay between hydrogen bonding, π-π stacking, and hydrophobic interactions could be computationally modeled to predict the most stable supramolecular structures. The ynamide functionality could also serve as a reactive handle for post-assembly modification, allowing for the creation of dynamic and responsive supramolecular systems.

Advanced Materials Science: From a design perspective, 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide could be a key building block for functional polymers. For instance, polymerization through the amino groups could lead to polyamides or polyimides with pendant ynamide and phenylethyl groups. These side chains could influence the material's properties, such as thermal stability, solubility, and mechanical strength. The ynamide groups could also be used for cross-linking the polymer chains, leading to the formation of robust networks for applications in coatings or composites.

Table 2: Theoretical Applications in Supramolecular Chemistry and Materials Science
AreaPotential ApplicationKey Structural FeaturesPredicted Properties
Supramolecular ChemistrySelf-assembling hydrogelsAmino and amide groups (hydrogen bonding)Biocompatibility, stimuli-responsiveness
Advanced Materials ScienceYnamide-functionalized polymersYnamide group for cross-linkingHigh thermal stability, tunable mechanical properties
Supramolecular ChemistryLuminescent supramolecular assembliesPhenylethyl group (π-π stacking)Aggregation-induced emission

Development of Novel Chemical Tools and Reagents for Biological and Materials Sciences

The unique reactivity of the ynamide functional group makes 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide a versatile platform for the development of novel chemical tools and reagents. nih.gov Ynamides are known to act as coupling reagents and can be used in bioconjugation and for probing biological systems. acs.orgnih.gov

Biological Sciences: This compound could be developed into a novel cross-linking agent for studying protein-protein interactions. polyu.edu.hk The ynamide can react with carboxyl residues on proteins to form stable amide bonds. nih.gov The two primary amino groups could be functionalized with reporter tags, such as fluorophores or biotin, to create bifunctional probes for bio-imaging and proteomics applications. Furthermore, the diamino-ynamide scaffold could serve as a starting point for the synthesis of peptidomimetics and other biologically active molecules.

Materials Sciences: As a chemical reagent, 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide could be used to modify the surface of materials. For example, it could be grafted onto polymers or nanoparticles to introduce amino and ynamide functionalities. These functionalized surfaces could then be used for further chemical modifications or for specific applications such as sensing or catalysis. The ynamide group can also participate in click-type reactions, providing an efficient way to attach this molecule to other substrates.

Table 3: Potential as Novel Chemical Tools and Reagents
FieldApplicationFunction of Key MoietiesPotential Impact
Biological SciencesProtein cross-linking agentYnamide reacts with carboxyl groups; amino groups for reporter tagsMapping protein-protein interactions in live cells polyu.edu.hk
Materials SciencesSurface modification of polymersAmino groups for grafting; ynamide for further functionalizationCreation of functional surfaces for sensing and catalysis
Biological SciencesScaffold for drug discoveryDiamino-ynamide core for peptidomimeticsDevelopment of new therapeutic agents

Bridging Advanced Synthetic Chemistry with Machine Learning and Artificial Intelligence for Compound Discovery

The synergy between advanced synthetic chemistry and artificial intelligence (AI) is poised to revolutionize the discovery and development of new molecules. mdpi.com For a compound like 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide, machine learning (ML) and AI can play a pivotal role in accelerating research at multiple stages.

Reaction Prediction and Optimization: Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of novel transformations. beilstein-journals.org For the synthesis of 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide and its derivatives, AI algorithms could predict optimal reaction conditions, such as catalyst, solvent, and temperature, thereby reducing the need for extensive experimental screening. nih.gov This is particularly valuable for exploring the complex reaction space of multifunctional ynamides.

De Novo Design of Analogs: Generative AI models can design novel molecules with desired properties. nih.govscitechdaily.com By defining specific criteria, such as enhanced biological activity or improved material properties, AI algorithms can generate a library of virtual analogs of 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide. These computationally designed compounds can then be prioritized for synthesis and testing, streamlining the discovery pipeline.

Property Prediction: AI can also be used to predict the physicochemical and biological properties of new compounds. For the target molecule and its derivatives, properties such as solubility, toxicity, and binding affinity to a biological target could be predicted in silico. This allows for the early-stage filtering of unpromising candidates and focuses resources on the most promising ones.

Table 4: Integration of AI and Machine Learning in the Research Workflow
Research StageAI/ML ApplicationExpected OutcomeRelevant AI/ML Technique
Synthesis PlanningRetrosynthesis predictionIdentification of efficient synthetic routesTransformer-based models rsc.org
Reaction OptimizationPrediction of optimal reaction conditionsIncreased reaction yield and selectivityBayesian optimization, Random Forest beilstein-journals.org
Compound DiscoveryDe novo design of analogsGeneration of novel compounds with desired propertiesGenerative Adversarial Networks (GANs), Variational Autoencoders (VAEs) scitechdaily.com

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